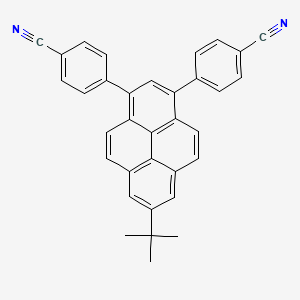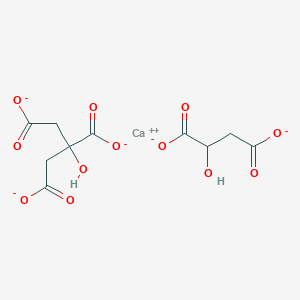
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a calcium salt of citric acid and malic acid, and it is commonly used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of calcium carbonate with citric acid and malic acid. The reaction typically occurs in an aqueous solution, where calcium carbonate reacts with the acids to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium citrate malate involves the controlled reaction of calcium carbonate with citric acid and malic acid under specific temperature and pH conditions. The resulting solution is then filtered and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium citrate malate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to calcium metabolism and its effects on biological systems.
Medicine: It is used in the formulation of calcium supplements and as a component in certain pharmaceutical preparations.
Wirkmechanismus
The mechanism by which calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling Pathways: The released calcium ions can activate calcium-dependent signaling pathways in cells.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Bone Mineralization: The compound can contribute to bone mineralization by providing a source of calcium for bone formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Citrate: Similar to calcium citrate malate, calcium citrate is a calcium salt of citric acid. it does not contain malic acid.
Calcium Malate: This compound is a calcium salt of malic acid and does not contain citric acid.
Calcium Gluconate: A calcium salt of gluconic acid, used in similar applications but with different chemical properties.
Uniqueness
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of citric acid and malic acid, which provides distinct solubility and bioavailability properties compared to other calcium salts. This makes it particularly useful in applications where enhanced calcium absorption is desired .
Eigenschaften
Molekularformel |
C10H9CaO12-3 |
|---|---|
Molekulargewicht |
361.25 g/mol |
IUPAC-Name |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);/q;;+2/p-5 |
InChI-Schlüssel |
SNCXNNISMCUUOV-UHFFFAOYSA-I |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)
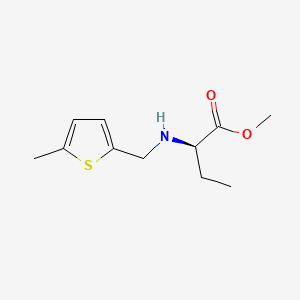
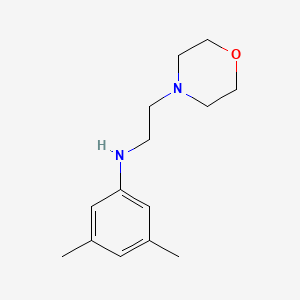

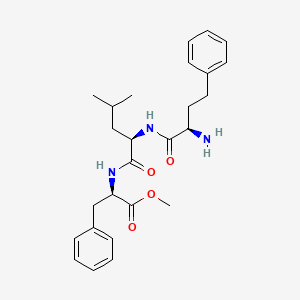
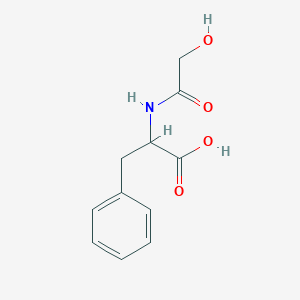
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)

![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
